Udenafil

描述

This compound is a new phosphodiesterase type 5 (PDE5) inhibitor used to treat erectile dysfunction (ED). It has been approved in South Korea and will be marketed under the brand name Zydena. It is not yet approved for use in the U.S., E.U., or Canada.

This compound is a benzenesulfonamide derivative with vasodilatory activity. This compound selectively inhibits phosphodiesterase type 5 (PDE5), thus inhibiting the degradation of cyclic guanosine monophosphate (cGMP) found in the smooth muscle of the corpus cavernosa and corpus spongiosum of the penis; inhibition of cGMP degradation results in prolonged muscle relaxation, vasodilation, and blood engorgement of the corpus cavernosa, and, so, prolonged penile erection. This agent does not significantly inhibit the PDE11 isozyme; PDE11 inhibition may be associated with significant myalgia.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 9 investigational indications.

a pyrazolo-pyrimidinone similar to sildenafil; phosphodiesterase type 5 inhibitor;

属性

IUPAC Name |

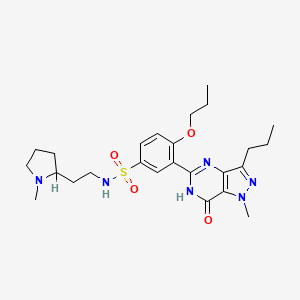

3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36N6O4S/c1-5-8-20-22-23(31(4)29-20)25(32)28-24(27-22)19-16-18(10-11-21(19)35-15-6-2)36(33,34)26-13-12-17-9-7-14-30(17)3/h10-11,16-17,26H,5-9,12-15H2,1-4H3,(H,27,28,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYFNEFQTYQPVOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)NCCC4CCCN4C)OCCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870301 | |

| Record name | Udenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Udenafil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015628 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

7.98e-02 g/L | |

| Record name | Udenafil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015628 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

268203-93-6 | |

| Record name | Udenafil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=268203-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Udenafil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0268203936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Udenafil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06267 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Udenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5IB4XLY36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Udenafil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015628 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Udenafil Crystalline Solid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Udenafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor developed by Dong-A Pharmaceutical Co., Ltd. in South Korea. Marketed under the trade name Zydena®, it is utilized in the treatment of erectile dysfunction.[1] The therapeutic efficacy and manufacturability of a crystalline active pharmaceutical ingredient (API) like this compound are intrinsically linked to its fundamental physicochemical properties. These characteristics, including solubility, melting point, solid-state form (polymorphism), and stability, govern its behavior from formulation development through to its pharmacokinetic profile in vivo.

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound in its crystalline solid state. It is designed to be a valuable resource for researchers and professionals involved in the development, formulation, and analysis of this compound-based pharmaceutical products. The guide details experimental methodologies for key characterization techniques, presents quantitative data in a structured format, and visualizes relevant biological pathways and experimental workflows.

Physicochemical Properties of this compound

This compound is a pyrazolopyrimidinone (B8486647) derivative with the chemical name 3-(1-methyl-7-oxo-3-propyl-4,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₃₆N₆O₄S | |

| Molecular Weight | 516.66 g/mol | |

| Appearance | White to beige powder | |

| CAS Number | 268203-93-6 |

Solubility Profile

The solubility of an API is a critical determinant of its dissolution rate and subsequent bioavailability. This compound is reported to be sparingly soluble in aqueous media. A patent for a controlled-release formulation notes that, like most PDE5 inhibitors, this compound is a weakly basic drug with higher solubility in acidic conditions and lower solubility as the pH becomes more basic.[2]

Table 1: Aqueous and Organic Solubility of this compound

| Solvent | Solubility | Temperature | Method | Reference |

| Water | 0.0798 g/L (79.8 µg/mL) | Not Specified | Not Specified | [1] |

| 0.1N HCl | Sufficient for dissolution studies | 37 ± 0.5 °C | UV Spectrophotometry | [3] |

| DMSO | ≥ 33 mg/mL | Not Specified | Not Specified | [4] |

| Ethanol | ≥ 22.48 mg/mL (with sonication) | Not Specified | Not Specified | [5] |

| Methanol | Soluble | Not Specified | Not Specified | [6] |

| Chloroform | Soluble | Not Specified | Not Specified | [6] |

| Acetic Acid | Soluble | Not Specified | Not Specified | [6] |

Note: The aqueous solubility value from PubChem lacks specific conditions (e.g., pH, temperature), and should be considered as an approximate value. The solubility in 0.1N HCl is inferred from its use as a dissolution medium.

Thermal Properties and Polymorphism

The thermal behavior of a crystalline solid, including its melting point and any polymorphic transitions, is crucial for manufacturing processes and stability. Differential Scanning Calorimetry (DSC) is a key technique for evaluating these properties.

At present, there is a notable lack of publicly available, detailed studies on the polymorphism of this compound. While other PDE5 inhibitors like sildenafil (B151) are known to exhibit multiple polymorphic forms, similar characterization for this compound, including distinct X-ray powder diffraction (XRPD) patterns and DSC thermograms for different crystalline forms, has not been found in the reviewed literature.

A typical DSC analysis would reveal the melting point and the enthalpy of fusion (ΔHfus), which is the energy required to melt the crystalline solid. This information is vital for identifying the specific crystalline form and assessing its purity.

Mechanism of Action: The cGMP Signaling Pathway

This compound enhances erectile function by selectively inhibiting the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme.[1] Understanding this signaling pathway is fundamental to comprehending its pharmacological effect.

Sexual stimulation triggers the release of nitric oxide (NO) from nerve endings and endothelial cells in the corpus cavernosum of the penis. NO activates the enzyme soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated levels of cGMP act as a second messenger, leading to the activation of protein kinase G (PKG). PKG phosphorylates various downstream targets, resulting in a decrease in intracellular calcium ion concentrations and the relaxation of smooth muscle cells in the penile arteries and corpus cavernosum. This vasodilation increases blood flow, leading to an erection.

The action of cGMP is terminated by its degradation back to GMP by PDE enzymes. This compound's role is to inhibit PDE5, the predominant phosphodiesterase in the corpus cavernosum, thereby preventing the breakdown of cGMP and prolonging its vasodilatory effects.[1]

References

- 1. This compound | C25H36N6O4S | CID 135413547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. KR101004205B1 - Controlled Release Compositions for Preparing this compound-Containing Sustained-Release Formulations - Google Patents [patents.google.com]

- 3. jpsbr.org [jpsbr.org]

- 4. EP2604609A1 - Aildenafil citrate crystal form o, preparation method and use thereof - Google Patents [patents.google.com]

- 5. apexbt.com [apexbt.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

An In-Depth Technical Guide to the Synthesis and Chemical Profile of Udenafil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Udenafil, marketed under the trade name Zydena®, is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor developed for the treatment of erectile dysfunction (ED). As a member of the pyrazolopyrimidinone (B8486647) class, its molecular structure is similar to that of sildenafil. However, this compound possesses a unique pharmacokinetic profile characterized by both a rapid onset of action and a long duration, offering distinct therapeutic advantages. This document provides a comprehensive technical overview of this compound's chemical structure, a detailed multi-step synthesis pathway with experimental protocols, its mechanism of action via the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) signaling pathway, and relevant quantitative pharmacological data.

Chemical Structure and Properties

This compound is chemically designated as 3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,5-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide. It is a pyrazolopyrimidine derivative with a molecular structure analogous to cGMP, which is central to its inhibitory action on PDE5.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,5-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide |

| Molecular Formula | C₂₅H₃₆N₆O₄S |

| Molecular Weight | 516.66 g/mol [2] |

| CAS Number | 268203-93-6 |

| Appearance | Solid |

| Solubility | Insoluble in H₂O; ≥117.2 mg/mL in DMSO; ≥22.48 mg/mL in EtOH (with ultrasonic)[3] |

This compound Synthesis Pathway

The synthesis of this compound is a multi-step process involving the construction of a substituted pyrazole (B372694) ring, followed by chlorosulfonation, amidation, and a final cyclization to form the core pyrazolopyrimidinone structure. The pathway described below is based on established synthetic routes.[4]

Experimental Protocols for Synthesis

The following protocols detail the key transformations in the synthesis of this compound.[4]

Step 1: Synthesis of Carboxamide Intermediate (162)

-

Activation: 2-Propoxybenzoic acid (160) is converted to its corresponding acyl chloride. The acid is refluxed with thionyl chloride in a suitable solvent such as dichloromethane (B109758) (DCM). The excess thionyl chloride and solvent are removed under reduced pressure.

-

Condensation: The crude acyl chloride is dissolved in fresh DCM. To this solution, 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (161) is added, followed by catalytic amounts of 4-dimethylaminopyridine (B28879) (DMAP) and an acid scavenger such as triethylamine (B128534) (TEA).

-

Reaction and Work-up: The reaction mixture is stirred at room temperature until completion (monitored by TLC or HPLC). The mixture is then washed sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the carboxamide intermediate (162). A typical yield for this two-step process is approximately 85%.[4]

Step 2: Synthesis of Benzenesulfonyl Chloride (163)

-

Chlorosulfonation: The carboxamide intermediate (162) is added portion-wise to an excess of chlorosulfonic acid, pre-cooled to 0°C in an ice bath.

-

Reaction and Work-up: The reaction mixture is stirred at a controlled temperature (e.g., 0-10°C) for several hours. Upon completion, the mixture is carefully poured onto crushed ice. The precipitated solid is collected by filtration, washed with cold water until the filtrate is neutral, and dried under vacuum to afford the benzenesulfonyl chloride (163). This step typically proceeds with a yield of around 67%.[4]

Step 3: Synthesis of Sulfonamide Intermediate (165)

-

Amidation: The benzenesulfonyl chloride (163) is dissolved in DCM. To this solution, racemic 2-(1-methylpyrrolidin-2-yl)ethylamine (164) is added dropwise at 0°C.

-

Reaction and Work-up: The reaction is stirred at room temperature for several hours. The mixture is then diluted with DCM and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the sulfonamide intermediate (165). The reported yield for this step is approximately 80%.[4]

Step 4: Cyclization to this compound (XXII)

-

Intramolecular Cyclization: The sulfonamide intermediate (165) is dissolved in tertiary-butanol (t-BuOH). A strong base, such as potassium tert-butoxide (t-BuOK), is added, and the mixture is heated to reflux.

-

Reaction and Work-up: The reaction is refluxed for several hours until the starting material is consumed. After cooling, the reaction is quenched with water, and the pH is adjusted to neutral with a dilute acid. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography to yield the final product, this compound (XXII), with a yield of about 81%.[4]

Mechanism of Action: The NO/cGMP Signaling Pathway

This compound exerts its therapeutic effect by selectively inhibiting the PDE5 enzyme, which is a key regulator in the physiological process of penile erection.[5]

-

Initiation: Sexual stimulation triggers the release of nitric oxide (NO) from nerve endings and endothelial cells in the corpus cavernosum of the penis.[5][6]

-

Signal Transduction: NO diffuses into adjacent smooth muscle cells and activates the enzyme guanylate cyclase.[5]

-

Second Messenger Production: Activated guanylate cyclase catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5]

-

Physiological Effect: Elevated intracellular levels of cGMP activate protein kinase G (PKG), leading to the phosphorylation of several downstream targets. This results in a decrease in intracellular calcium levels, causing relaxation of the smooth muscle in the corpus cavernosum. This relaxation allows for increased blood flow into the penile arteries, leading to an erection.[7]

-

Regulation and Termination: The action of cGMP is terminated by its hydrolysis to the inactive GMP, a reaction catalyzed by PDE5.[6]

-

This compound's Role: this compound competitively inhibits PDE5, preventing the degradation of cGMP. This leads to an accumulation of cGMP in the smooth muscle cells, prolonging and enhancing the smooth muscle relaxation and, consequently, the erectile response to sexual stimulation.[5]

Quantitative Pharmacological Data

This compound's clinical profile is defined by its pharmacokinetics and its high selectivity for the PDE5 enzyme.

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value | Description |

| Tmax (Time to Peak Plasma Concentration) | 0.8 – 1.3 hours | Indicates rapid absorption after oral administration.[8][9] |

| T½ (Terminal Half-Life) | 9.9 – 12.1 hours | Reflects a longer duration of action compared to sildenafil, but shorter than tadalafil.[1][2] |

Table 3: In Vitro Inhibitory Activity and Selectivity of this compound

| PDE Isozyme | IC₅₀ (nM) | Selectivity Ratio (IC₅₀ PDE-X / IC₅₀ PDE5) | Primary Location/Function |

| PDE5 | 8.25 ± 2.90 | 1 | Corpus cavernosum, vascular smooth muscle |

| PDE1 | ~1238 | ~150 | Brain, heart, smooth muscle (vasodilation) |

| PDE6 | 53.3 ± 2.47 | ~10 | Retina (phototransduction) |

| PDE11 | ~792 | ~96 | Skeletal muscle, prostate, testes |

| Data compiled from preclinical studies.[1][8] Selectivity ratios indicate how many times more concentrated this compound must be to inhibit another PDE isozyme compared to PDE5. |

Representative Clinical Trial Workflow

Clinical development of this compound involves rigorous, multi-phase trials to establish safety and efficacy. A typical Phase III trial follows a randomized, double-blind, placebo-controlled design.

Conclusion

This compound is a well-characterized PDE5 inhibitor with a robust synthesis pathway and a clearly defined mechanism of action. Its chemical structure, derived from a pyrazolopyrimidinone core, is optimized for potent and selective inhibition of PDE5. The drug's unique pharmacokinetic profile, offering both rapid onset and extended duration, provides a valuable option in the clinical management of erectile dysfunction. The data presented in this guide underscore the key chemical and pharmacological attributes that make this compound an important therapeutic agent in its class.

References

- 1. This compound for the treatment of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. apexbt.com [apexbt.com]

- 4. This compound | 268203-93-6 [chemicalbook.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. This compound | C25H36N6O4S | CID 135413547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. What is this compound used for? [synapse.patsnap.com]

- 8. Safety, tolerability and pharmacokinetics of this compound, a novel PDE-5 inhibitor, in healthy young Korean subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Safety, tolerability and pharmacokinetics of this compound, a novel PDE-5 inhibitor, in healthy young Korean subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Selectivity Profile of Udenafil Against PDE Isoforms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro selectivity profile of udenafil, a phosphodiesterase type 5 (PDE5) inhibitor. The document details the inhibitory activity of this compound against various phosphodiesterase (PDE) isoforms, outlines the experimental methodologies used for these determinations, and presents the data in a clear, comparative format.

Introduction: this compound and the Phosphodiesterase Superfamily

This compound is a potent and selective inhibitor of cyclic guanosine (B1672433) monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1][2] The therapeutic efficacy of PDE5 inhibitors is primarily derived from their ability to prevent the degradation of cGMP, a second messenger that mediates smooth muscle relaxation and vasodilation in various tissues. The selectivity of these inhibitors for PDE5 over other PDE isoforms is a critical factor in determining their safety and tolerability profile, as off-target inhibition can lead to undesirable side effects.[3]

The phosphodiesterase superfamily comprises 11 families of enzymes (PDE1-PDE11) that hydrolyze the cyclic nucleotides cAMP and cGMP. These isoforms exhibit distinct tissue distributions, substrate specificities, and regulatory mechanisms, making them important targets in drug discovery for a wide range of therapeutic areas.

Quantitative Selectivity Profile of this compound

The in vitro inhibitory activity of this compound against various PDE isoforms is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The selectivity of this compound for PDE5 is determined by comparing its IC50 for PDE5 to its IC50 for other PDE isoforms, often expressed as a selectivity ratio (IC50 for other PDE isoform / IC50 for PDE5).

| PDE Isoform | This compound IC50 (nM) | Selectivity Ratio (relative to PDE5) | Primary Substrate(s) | Key Tissue Locations | Potential Effects of Inhibition |

| PDE1 | ~1237.5 | ~150 | cAMP, cGMP | Vascular smooth muscle, brain, lung | Vasodilation, flushing, tachycardia[3] |

| PDE2 | 101 ± 15.1 | ~12 | cAMP, cGMP | Brain, adrenal gland, heart | - |

| PDE3 | 52.0 ± 3.53 | ~6.3 | cAMP | Heart, platelets, vascular smooth muscle | Increased heart rate, positive inotropic effect[3] |

| PDE4 | >1000 | >121 | cAMP | Inflammatory cells, brain, smooth muscle | - |

| PDE5 | 8.25 ± 2.90 | 1 | cGMP | Corpus cavernosum, vascular smooth muscle, platelets [3] | Smooth muscle relaxation, erection |

| PDE6 | 53.3 ± 2.47 | ~6.5 | cGMP | Retina | Potential for visual disturbances |

| PDE11 | ~792 | ~96 | cAMP, cGMP | Skeletal muscle, prostate, testis, heart[3] | Myalgia (muscle pain) |

Note: The IC50 values are compiled from multiple preclinical studies and may vary slightly between different experimental conditions. The selectivity ratio is calculated based on the IC50 for PDE5 of 8.25 nM.[1][3][4]

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by competitively binding to the catalytic site of PDE5, thereby preventing the hydrolysis of cGMP.[3] This leads to an accumulation of cGMP in the smooth muscle cells of the corpus cavernosum, resulting in vasodilation and penile erection in the context of sexual stimulation. The following diagram illustrates the cGMP signaling pathway and the inhibitory action of this compound.

Experimental Protocols for In Vitro PDE Inhibition Assays

The determination of IC50 values for this compound against various PDE isoforms involves in vitro enzymatic assays. These assays typically utilize purified recombinant human PDE enzymes to ensure specificity. The general workflow for such an assay is outlined below.

General Assay Principle

The core of the assay is to measure the enzymatic activity of a specific PDE isoform in the presence of varying concentrations of the inhibitor (this compound). The activity is determined by quantifying the rate of conversion of a cyclic nucleotide substrate (cGMP or cAMP) to its corresponding 5'-mononucleotide (5'-GMP or 5'-AMP).

Key Methodologies

Several detection methods can be employed to quantify the enzymatic reaction:

-

Radiometric Assays: These assays use radiolabeled substrates (e.g., [³H]cGMP). The reaction product is separated from the unreacted substrate, and the radioactivity of the product is measured to determine enzyme activity.

-

Fluorescence Polarization (FP) Assays: This method uses a fluorescently labeled substrate. The binding of a specific antibody or binding partner to the fluorescent product results in a change in the polarization of emitted light, which is proportional to the amount of product formed.

-

Luminescence-Based Assays: These assays often involve coupled enzyme reactions where the product of the PDE reaction is converted into a luminescent signal.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Assays: This highly sensitive and specific method directly measures the amount of substrate and product in the reaction mixture.

Representative Experimental Workflow

The following diagram illustrates a typical workflow for determining the IC50 value of an inhibitor using an in vitro enzymatic assay.

Conclusion

The in vitro data demonstrates that this compound is a potent and highly selective inhibitor of PDE5. Its selectivity for PDE5 over other isoforms, particularly PDE1, PDE3, PDE6, and PDE11, is a key determinant of its favorable safety and tolerability profile. A thorough understanding of this selectivity profile is essential for researchers and clinicians in the fields of drug discovery and sexual medicine.

References

The Pharmacokinetic Profile of Udenafil in Preclinical Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of udenafil, a selective phosphodiesterase type 5 (PDE5) inhibitor. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) of this compound in key animal models, present quantitative pharmacokinetic data in structured tables, outline typical experimental methodologies, and visualize relevant pathways and workflows.

Introduction to this compound and its Mechanism of Action

This compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme primarily found in the corpus cavernosum of the penis. Its therapeutic effect in erectile dysfunction stems from the enhancement of the nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. Sexual stimulation triggers the release of NO, which in turn activates guanylate cyclase to produce cGMP. cGMP acts as a second messenger, leading to the relaxation of smooth muscle in the penile arteries and corpus cavernosum, resulting in increased blood flow and erection. This compound prevents the degradation of cGMP by PDE5, thereby prolonging its vasodilatory effects.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in various preclinical animal models. These parameters are crucial for understanding the drug's behavior in vivo and for interspecies scaling to predict human pharmacokinetics.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Sprague-Dawley)

| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Oral Bioavailability (%) |

| Oral | 30 | - | - | - | - | 38[1] |

| Oral | 50 | - | - | - | - | 55.6[1] |

Data not available is denoted by "-".

Table 2: Interspecies Comparison of this compound Metabolite Formation

A study on the interspecies pharmacokinetic scaling of this compound (DA-8159) revealed differences in the formation of its active metabolite, DA-8164, across various species after intravenous administration. The ratio of the area under the curve (AUC) of the metabolite to the parent drug provides insight into the metabolic conversion rate.

| Species | AUC (DA-8164) / AUC (this compound) Ratio |

| Mice | 0.479 |

| Rats | 0.199 |

| Rabbits | 0.0452 |

| Dogs | - |

Data for dogs was mentioned in the study title but not available in the abstract.

Note on Data Availability: While preclinical studies on this compound have been conducted in dogs and rabbits, specific quantitative pharmacokinetic parameters (Cmax, Tmax, AUC, T½) for these species were not available in the public domain at the time of this review. The provided data is based on available literature.

Experimental Protocols

The following sections describe the methodologies typically employed in preclinical pharmacokinetic studies of this compound.

Animal Models

Commonly used animal models for pharmacokinetic studies of this compound include:

-

Rats: Sprague-Dawley or Wistar rats are frequently used due to their well-characterized physiology and ease of handling.

-

Dogs: Beagle dogs are a common non-rodent species used in preclinical toxicology and pharmacokinetic studies due to their physiological similarities to humans.

-

Rabbits: New Zealand White rabbits have also been used in preclinical research for this compound.

Drug Administration

-

Oral Administration (Gavage): For oral dosing, this compound is typically formulated as a suspension or solution in a suitable vehicle (e.g., water, methylcellulose (B11928114) solution). A specific volume, calculated based on the animal's body weight, is administered directly into the stomach using a gavage needle. This method ensures accurate dosing.

-

Intravenous Administration: For intravenous studies, this compound is dissolved in a sterile, biocompatible vehicle and administered as a bolus injection or infusion, usually into a prominent vein such as the tail vein in rats or the cephalic vein in dogs and rabbits.

Sample Collection and Processing

-

Blood Sampling: Serial blood samples are collected at predetermined time points after drug administration. Common sampling sites include the tail vein or retro-orbital sinus in rats, and the cephalic or saphenous veins in dogs and rabbits. Blood is typically collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

-

Plasma Preparation: The collected blood samples are centrifuged to separate the plasma. The resulting plasma is then transferred to clean tubes and stored frozen (typically at -20°C or -80°C) until analysis.

Bioanalytical Method

The concentration of this compound and its metabolites in plasma samples is most commonly determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique offers high sensitivity and selectivity, allowing for accurate quantification of the analytes.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key pathways and workflows related to the pharmacology and study of this compound.

This compound Mechanism of Action: cGMP Signaling Pathway

Caption: this compound's mechanism of action in the cGMP signaling pathway.

This compound Metabolic Pathway

Caption: Primary metabolic pathway of this compound via CYP3A4.

Preclinical Pharmacokinetic Study Workflow

Caption: General workflow of a preclinical pharmacokinetic study.

Conclusion

The preclinical pharmacokinetic profile of this compound in animal models demonstrates its rapid absorption and dose-dependent exposure. The primary route of metabolism is through CYP3A4, leading to the formation of an active metabolite. While comprehensive quantitative data is available for rats, further studies are needed to fully characterize the pharmacokinetic profile of this compound in other species, such as dogs and rabbits, to refine interspecies scaling and better predict its disposition in humans. The experimental protocols and analytical methods described provide a robust framework for conducting such investigations.

References

Pharmacodynamics and dose-response relationship of udenafil

An In-depth Technical Guide to the Pharmacodynamics and Dose-Response Relationship of Udenafil

Introduction

This compound is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor developed for the treatment of erectile dysfunction (ED).[1][2] Marketed under the brand name Zydena®, its molecular structure is similar to sildenafil.[1][3] this compound's pharmacodynamic profile is characterized by the inhibition of the enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum.[4] This action enhances the natural erectile response to sexual stimulation.[5] Pharmacokinetic studies show that this compound is rapidly absorbed, reaching peak plasma concentrations in 0.8 to 1.3 hours, with a half-life of 9.9 to 12.1 hours, providing a combination of rapid onset and long duration of action.[3][6] This technical guide provides a comprehensive overview of the pharmacodynamics, dose-response relationship, and key experimental protocols relevant to the study of this compound for researchers, scientists, and drug development professionals.

Pharmacodynamics of this compound

Mechanism of Action: The NO/cGMP Signaling Pathway

The physiological mechanism of penile erection involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation.[7] NO activates the enzyme soluble guanylate cyclase (sGC), which in turn increases the levels of cGMP.[8][9] Elevated cGMP acts as a crucial second messenger, leading to the relaxation of smooth muscle cells in the penile arteries and corpus cavernosum.[5][9] This relaxation allows for increased blood flow into the penis, resulting in an erection.[5]

The erectile response is terminated by the action of phosphodiesterases, a family of enzymes that hydrolyze cyclic nucleotides.[8] In the corpus cavernosum, PDE5 is the predominant isoform and is responsible for the degradation of cGMP to its inactive form, 5'-GMP.[7][9]

This compound exerts its therapeutic effect by selectively inhibiting PDE5.[4] By competitively binding to the catalytic site of PDE5, this compound prevents the breakdown of cGMP.[10] This leads to an accumulation of cGMP, prolonging smooth muscle relaxation and enhancing erectile function in the presence of sexual stimulation.[5][10] It is critical to note that this compound does not directly cause an erection; sexual stimulation is required to initiate the NO release that triggers the cascade.[5]

Enzyme Selectivity Profile

The clinical efficacy and safety profile of a PDE5 inhibitor are largely dependent on its selectivity for PDE5 relative to other PDE isoforms, which are distributed throughout various tissues in the body. Inhibition of other PDEs can lead to off-target effects. For instance, inhibition of PDE6, found in the retina, is associated with visual disturbances, while PDE11 inhibition has been linked to myalgia.[3]

This compound demonstrates high selectivity for PDE5. Preclinical studies have shown its inhibitory concentration for PDE5 is significantly lower than for other isoforms.[3] Its selectivity for PDE5 over PDE6 is comparable to that of sildenafil.[3] Notably, this compound has higher selectivity for PDE11 than tadalafil, though the clinical significance of PDE11 inhibition remains to be fully established.[1][3]

Table 1: PDE Isoform Selectivity of this compound

| PDE Isoform | Selectivity Ratio (IC50 for PDE isoform / IC50 for PDE5) | Associated Tissues/Functions | Potential Side Effects of Inhibition |

|---|---|---|---|

| PDE1 | ~150 | Brain, heart, vascular smooth muscle | Vasodilation, flushing |

| PDE2 | ~17 | Brain, adrenal gland, heart | - |

| PDE3 | ~9 | Heart, platelets, vascular smooth muscle | Cardiovascular effects |

| PDE6 | ~10 | Retina (rods and cones) | Visual disturbances (e.g., blurred vision, chromatopsia) |

| PDE11 | ~96 | Skeletal muscle, prostate, testes | Myalgia (muscle pain) |

Data sourced from preclinical studies.[1][3]

Dose-Response Relationship

The clinical efficacy of this compound is dose-dependent, as demonstrated in multiple randomized, placebo-controlled trials. Key efficacy endpoints typically include the International Index of Erectile Function-Erectile Function (IIEF-EF) domain score, the Sexual Encounter Profile (SEP) questions 2 (successful penetration) and 3 (maintenance of erection until completion of intercourse), and the Global Assessment Question (GAQ).

On-Demand Dosing

Clinical trials have established the efficacy of on-demand this compound at doses of 100 mg and 200 mg. Patients receiving this compound show statistically significant improvements in erectile function compared to placebo.[3] The effect of 100 mg of this compound has been shown to be maintained for up to 12 hours after a single dose.[3][10]

Table 2: Efficacy of On-Demand this compound (12-Week Treatment Period)

| Efficacy Endpoint | Placebo | This compound 100 mg | This compound 200 mg |

|---|---|---|---|

| Change in IIEF-EF Score from Baseline | +0.20 | +7.52 | +9.93 |

| SEP2 (% Successful Penetration) | 53.4% | 88.8% | 92.4% |

| SEP3 (% Successful Intercourse) | 15.4% | 70.1% | 75.7% |

| GAQ (% Positive Response) | 25.9% | 81.5% | 88.5% |

| % of Patients Achieving Normal Erection (IIEF-EF ≥26) | 3.7% | 35.0% | 48.0% |

Data compiled from a randomized, placebo-controlled trial.[3]

Once-Daily Dosing

The pharmacokinetic properties of this compound make it a suitable candidate for a once-daily dosing regimen.[1][11] Studies have evaluated the efficacy of daily doses of 50 mg and 75 mg over a 12-week period, demonstrating significant improvements in erectile function for patients who prefer spontaneous sexual activity.[11]

Table 3: Efficacy of Once-Daily this compound (12-Week Treatment Period)

| Efficacy Endpoint | Placebo | This compound 50 mg | This compound 75 mg |

|---|---|---|---|

| Change in IIEF-EF Score from Baseline | -0.34 | +3.45 | +5.20 |

| Change in SEP2 Success Rate from Baseline | +12.3% | +27.9% | +39.1% |

| Change in SEP3 Success Rate from Baseline | +15.5% | +51.4% | +73.5% |

Data compiled from a multicenter, randomized, double-blind, placebo-controlled trial.[10][11]

Safety and Tolerability

Across clinical trials, this compound is generally well-tolerated.[10][12] Most adverse events are mild to moderate in severity and are related to the vasodilatory effects of PDE5 inhibition.[3][13] No serious adverse events have been consistently reported.[3][13]

Table 4: Common Adverse Events Associated with this compound

| Adverse Event | This compound (Pooled Data) | Placebo (Pooled Data) |

|---|---|---|

| Flushing | 5.6% | 1.8% |

| Headache | 3.1% | 0.0% |

Data from a meta-analysis of five randomized controlled trials.[13]

Key Experimental Protocols

The preclinical and clinical evaluation of this compound involves standardized methodologies to assess its pharmacodynamic properties.

Protocol: In Vitro PDE5 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the PDE5 enzyme, a key measure of its potency.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of this compound in an appropriate buffer (e.g., Tris-HCl). Recombinant human PDE5 enzyme and the cGMP substrate are also prepared.

-

Assay Setup: In a 96-well microplate, add the PDE5 enzyme, the buffer, and the various concentrations of this compound. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15-20 minutes) at room temperature to allow for the interaction between this compound and the PDE5 enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the cGMP substrate to each well.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for cGMP hydrolysis.

-

Reaction Termination: Stop the reaction using a suitable stop solution.

-

Detection: Quantify the amount of remaining cGMP or the product (GMP) using a detection method such as a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.[14][15]

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the positive control. Plot the percent inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.[16]

Protocol: In Vivo Assessment of Erectile Function (Rat Model)

Objective: To evaluate the pro-erectile efficacy of this compound in a living organism by measuring the intracavernosal pressure (ICP) response to nerve stimulation.

Methodology:

-

Animal Preparation: Anesthetize male Sprague-Dawley rats. Surgically expose the penis and insert a needle connected to a pressure transducer into the corpus cavernosum to measure ICP. Isolate the cavernous nerve for electrical stimulation.[14][17]

-

Drug Administration: Administer this compound (or vehicle control) intravenously or via oral gavage at a predetermined dose and time before stimulation.

-

Nerve Stimulation: Apply electrical stimulation to the cavernous nerve (e.g., 5V, 20 Hz, 1 ms (B15284909) pulse width for 60 seconds).[14]

-

Data Recording: Continuously record the ICP and the mean arterial pressure (MAP) from the carotid artery.

-

Data Analysis: Determine the maximal ICP achieved during stimulation. To normalize for changes in systemic blood pressure, calculate the ratio of maximal ICP to MAP (Max ICP/MAP). Compare this ratio between the this compound-treated and vehicle-treated groups to assess efficacy.[14][17]

Conclusion

This compound is an effective and well-tolerated PDE5 inhibitor for the treatment of erectile dysfunction.[2][13] Its pharmacodynamic profile is defined by potent and selective inhibition of the PDE5 enzyme, leading to enhanced cGMP-mediated smooth muscle relaxation in the corpus cavernosum.[4] The dose-response relationship has been well-characterized in clinical trials, demonstrating significant improvements in erectile function with both on-demand (100 mg, 200 mg) and once-daily (50 mg, 75 mg) dosing regimens.[3][11] Its favorable selectivity profile contributes to a low incidence of side effects, with flushing and headache being the most commonly reported.[3][13] The established experimental protocols provide a robust framework for the continued investigation and development of this compound and other compounds in this therapeutic class.

References

- 1. This compound: efficacy and tolerability in the management of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound for the treatment of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C25H36N6O4S | CID 135413547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Safety, tolerability and pharmacokinetics of this compound, a novel PDE-5 inhibitor, in healthy young Korean subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclic nucleotide signaling in cavernous smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. dovepress.com [dovepress.com]

- 11. Efficacy and safety of once-daily dosing of this compound in the treatment of erectile dysfunction: results of a multicenter, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Safety, tolerability and pharmacokinetics of this compound, a novel PDE-5 inhibitor, in healthy young Korean subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Efficacy and safety of this compound for erectile dysfunction: a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

A Comparative Analysis of the Molecular Architectures of Udenafil and Sildenafil

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Udenafil and sildenafil (B151) are potent and selective inhibitors of phosphodiesterase type 5 (PDE5), an enzyme crucial in the regulation of the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.[1][2] Both drugs are utilized in the management of erectile dysfunction, leveraging their ability to enhance smooth muscle relaxation and increase blood flow. While they share a common therapeutic target and mechanism of action, their distinct molecular structures give rise to differences in their physicochemical properties, pharmacokinetics, and selectivity profiles. This technical guide provides a detailed comparison of the molecular structures of this compound and sildenafil, supported by quantitative data, experimental methodologies, and pathway visualizations to inform researchers and professionals in the field of drug development.

Core Molecular Structures

This compound and sildenafil are both classified as pyrazolopyrimidinone (B8486647) derivatives.[3][4] This core structure is a key pharmacophore that mimics the guanosine base of cGMP, allowing for competitive binding to the active site of the PDE5 enzyme.[5][6]

-

Sildenafil: The molecular structure of sildenafil is characterized by a pyrazolo[4,3-d]pyrimidin-7-one core.[7][8] This heterocyclic system is fundamental to its inhibitory activity against PDE5.

-

This compound: this compound also possesses a pyrazolopyrimidinone-based structure, which is described as being similar to that of sildenafil.[3][9][10] More specifically, it is a 5-[2-propyloxy-5-(1-methyl-2-pyrollidinylethylamidosulphonyl)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo(4,3-d)-pyrimidin-7-one.[11]

While both molecules share this foundational scaffold, the key distinctions lie in the substitutions at the periphery of this core, which significantly influence their pharmacological profiles.

Side-by-Side Molecular Comparison

A detailed examination of the functional groups appended to the core structures of this compound and sildenafil reveals the basis for their differing properties.

| Feature | Sildenafil | This compound | Structural Impact |

| Core | Pyrazolo[4,3-d]pyrimidin-7-one | Pyrazolo[4,3-d]pyrimidin-7-one | Mimics the guanosine base of cGMP, enabling competitive binding to the PDE5 active site. |

| Phenyl Ring Substitution (R1) | Ethoxy group | Propyloxy group | The slightly larger propyloxy group in this compound may influence its binding affinity and interaction with the hydrophobic pocket of the PDE5 enzyme. |

| Sulfonylphenyl Moiety Substitution (R2) | N-methylpiperazine | N-(2-(1-methylpyrrolidin-2-yl)ethyl) | This is a significant point of differentiation. This compound's more complex and flexible side chain can lead to altered interactions within the active site of PDE5 and other PDE isoforms, impacting selectivity and pharmacokinetic properties. |

Physicochemical Properties

The variations in the molecular structures of this compound and sildenafil directly translate to differences in their physicochemical properties, which in turn affect their absorption, distribution, metabolism, and excretion (ADME) profiles.

| Property | Sildenafil | This compound |

| Molecular Formula | C22H30N6O4S | C25H36N6O4S |

| Molecular Weight ( g/mol ) | 474.58 | 516.66 |

| Solubility | Low aqueous solubility | Low aqueous solubility |

Pharmacodynamic Comparison: In Vitro Potency and Selectivity

The primary measure of a PDE5 inhibitor's efficacy is its half-maximal inhibitory concentration (IC50) against the target enzyme. Lower IC50 values indicate greater potency. Equally important is the selectivity of the inhibitor for PDE5 over other PDE isoforms to minimize off-target effects.

| PDE Isoform | Sildenafil IC50 (nM) | This compound IC50 (nM) | This compound Selectivity Ratio (IC50 PDE / IC50 PDE5) | Sildenafil Selectivity Ratio (IC50 PDE / IC50 PDE5) |

| PDE1 | ~280 | ~1237.5 | ~150 | ~111 |

| PDE2 | >10,000 | ~140.25 | ~17 | - |

| PDE3 | >10,000 | ~74.25 | ~9 | - |

| PDE5 | 3.5 - 8.5[12][13] | 8.25 ± 2.90[9] | 1 | 1 |

| PDE6 | ~35 | ~82.5 | ~10 | ~10 |

| PDE11 | >10,000 | ~792 | ~96 | >2840 |

Data compiled from multiple sources.[9][12][14] Selectivity ratios are calculated based on the provided IC50 values.

The data indicates that both this compound and sildenafil are highly potent inhibitors of PDE5 with comparable IC50 values.[9] this compound demonstrates a similar selectivity profile to sildenafil for PDE5 over PDE6, which is implicated in visual disturbances.[9][12] However, this compound shows a higher selectivity for PDE5 over PDE1 compared to sildenafil.[9][15]

Signaling Pathway

This compound and sildenafil exert their therapeutic effects by modulating the nitric oxide (NO)/cGMP signaling pathway. This pathway is integral to smooth muscle relaxation.

Experimental Protocols

Determination of In Vitro IC50 for PDE5 Inhibition

The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of a PDE5 inhibitor. A common method for its determination is the in vitro enzyme inhibition assay.

Principle: This assay measures the enzymatic activity of PDE5 in the presence of varying concentrations of the inhibitor. The activity is determined by quantifying the amount of cGMP hydrolyzed to GMP.

Generalized Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (this compound or sildenafil) in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution to create a range of inhibitor concentrations.

-

Prepare a solution of recombinant human PDE5 enzyme in an appropriate assay buffer.

-

Prepare a solution of the cGMP substrate.

-

-

Assay Procedure:

-

Add the diluted inhibitor solutions to the wells of a microplate.

-

Add the PDE5 enzyme solution to each well.

-

Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the cGMP substrate.

-

Incubate the reaction mixture for a defined period at a controlled temperature (e.g., 37°C).

-

Stop the reaction using a suitable method (e.g., addition of a stop solution or heat inactivation).

-

-

Detection and Data Analysis:

-

Quantify the amount of GMP produced or the remaining cGMP. This can be achieved using various methods, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence polarization (FP) assays.[14][16]

-

Calculate the percentage of PDE5 inhibition for each inhibitor concentration relative to a control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

X-ray Crystallography for Molecular Structure Determination

X-ray crystallography is a powerful technique used to determine the three-dimensional atomic and molecular structure of a crystalline substance. This method has been instrumental in elucidating the structures of PDE5 in complex with its inhibitors, providing insights into their binding modes.

Generalized Workflow:

Conclusion

References

- 1. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: efficacy and tolerability in the management of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vardenafil: structural basis for higher potency over sildenafil in inhibiting cGMP-specific phosphodiesterase-5 (PDE5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrazolopyrimidinone Based Selective Inhibitors of PDE5 for the Treatment of Erectile Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sildenafil Citrate | C28H38N6O11S | CID 135413523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound for the treatment of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. dovepress.com [dovepress.com]

- 12. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Efficacy and Safety of this compound Once Daily in Patients with Erectile Dysfunction after Bilateral Nerve-Sparing Robot-Assisted Laparoscopic Radical Prostatectomy: A Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Pathways of Udenafil in Human Liver Microsomes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Udenafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, is utilized in the management of erectile dysfunction. Its efficacy and potential for drug-drug interactions are intrinsically linked to its metabolic fate within the human body. The liver, and specifically the enzymatic machinery within human liver microsomes (HLMs), plays a pivotal role in the biotransformation of this compound. This technical guide provides a comprehensive overview of the metabolic pathways of this compound in HLMs, focusing on the key enzymatic reactions, the metabolites formed, and the experimental methodologies employed for their characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

Introduction

This compound's therapeutic action is modulated by its pharmacokinetic profile, which is largely determined by its rate and route of metabolism. In vitro studies utilizing HLMs are indispensable for elucidating the metabolic pathways and identifying the enzymes responsible for the biotransformation of xenobiotics, including this compound. This guide synthesizes the current understanding of this compound metabolism, with a focus on the data generated from HLM-based assays.

Primary Metabolic Pathways of this compound

The metabolism of this compound in human liver microsomes is primarily oxidative, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. The principal metabolic transformations include N-dealkylation, hydroxylation, and N-demethylation.

-

N-dealkylation: This is the major metabolic pathway for this compound, leading to the formation of its primary active metabolite, DA-8164 . This reaction involves the removal of the N-ethylpyrrolidine moiety.

-

Hydroxylation: This pathway results in the formation of hydroxylated metabolites, collectively referred to as M1 .

-

N-demethylation: The removal of a methyl group from the pyrazolopyrimidinone (B8486647) ring of this compound leads to the formation of the M2 metabolite.

The enzymatic powerhouse behind these transformations is predominantly CYP3A4 , with a lesser contribution from CYP3A5 . The intrinsic clearance for the N-dealkylation of this compound has been reported to be similar between recombinant CYP3A4 and CYP3A5.[1]

Below is a diagram illustrating the primary metabolic pathways of this compound.

Quantitative Analysis of this compound Metabolism

To provide a quantitative perspective, the following table presents enzyme kinetic data for the N-demethylation of sildenafil (B151), a structurally related PDE5 inhibitor that is also primarily metabolized by CYP3A4.

Disclaimer: The following data is for sildenafil and not this compound. While both are PDE5 inhibitors metabolized by CYP3A4, the kinetic parameters can vary significantly between different substrates. This information is provided for illustrative purposes only and should be interpreted with caution.

Table 1: Enzyme Kinetic Parameters for Sildenafil N-demethylation by CYP3A4 in Human Liver Microsomes

| Parameter | Value | Reference |

| Km (μM) | 6 ± 3 | [2] |

| Vmax (pmol/min/mg protein) | 22 ± 9 | [2] |

Experimental Protocols

The following sections detail the methodologies for conducting in vitro metabolism studies of this compound using human liver microsomes and for the subsequent analysis of its metabolites.

In Vitro Incubation with Human Liver Microsomes

This protocol outlines the steps for incubating this compound with HLMs to study its metabolic fate.

Materials:

-

This compound

-

Pooled human liver microsomes (HLMs)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Internal standard (IS) (e.g., sildenafil)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, ultrapure

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Thaw the pooled HLMs on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) with potassium phosphate buffer.

-

-

Incubation:

-

In a microcentrifuge tube, combine the HLM suspension, potassium phosphate buffer, and this compound solution (at various concentrations to determine kinetic parameters).

-

Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate for a specified period (e.g., 0, 5, 15, 30, and 60 minutes) at 37°C with constant shaking.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction at each time point by adding a volume of ice-cold acetonitrile containing the internal standard (e.g., 2 volumes). This step also serves to precipitate the microsomal proteins.

-

Vortex the samples and then centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

-

UPLC-MS/MS Analysis of this compound and its Metabolites

A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is essential for the sensitive and specific quantification of this compound and its metabolites. The following is a representative protocol based on published methods.

Table 2: UPLC-MS/MS Instrumental Parameters for the Analysis of this compound and DA-8164

| Parameter | Setting |

| UPLC System | |

| Column | Acquity UPLC BEH C18 (e.g., 50 x 2.1 mm, 1.7 µm) |

| Mobile Phase | Isocratic: Acetonitrile and 0.1% Formic Acid in Water (e.g., 75:25, v/v) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | |

| This compound | m/z 517 → 283 |

| DA-8164 | m/z 406 → 364 |

| Internal Standard (Sildenafil) | m/z 475 → 100 |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 350°C |

Data Analysis:

The concentrations of this compound and its metabolites in the incubated samples are determined by comparing the peak area ratios of the analytes to the internal standard against a standard curve. The rate of metabolism can then be calculated, and enzyme kinetic parameters (Km and Vmax) can be determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Conclusion

The metabolic landscape of this compound in human liver microsomes is dominated by CYP3A4- and CYP3A5-mediated N-dealkylation, leading to the formation of the active metabolite DA-8164, as well as hydroxylation and N-demethylation. A thorough understanding of these pathways, facilitated by robust in vitro experimental protocols and sensitive analytical techniques like UPLC-MS/MS, is fundamental for predicting the clinical pharmacokinetics of this compound and for assessing its potential for drug-drug interactions. While specific enzyme kinetic parameters for this compound in HLMs remain to be fully elucidated in the public domain, the methodologies and foundational knowledge presented in this guide provide a strong framework for researchers and drug development professionals to conduct further investigations into the metabolism of this important therapeutic agent.

References

- 1. The contributions of cytochromes P450 3A4 and 3A5 to the metabolism of the phosphodiesterase type 5 inhibitors sildenafil, this compound, and vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Population pharmacokinetic analysis to recommend the optimal dose of this compound in patients with mild and moderate hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]

Udenafil's Interaction with the PDE5 Catalytic Site: A Deep Dive into Binding Affinity and Kinetics

For Immediate Release

SEOUL, South Korea – December 15, 2025 – This technical guide provides an in-depth analysis of the binding affinity and kinetics of udenafil, a selective phosphodiesterase type 5 (PDE5) inhibitor, with the PDE5 catalytic site. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this compound's molecular interactions.

Introduction to this compound and PDE5

This compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum of the penis.[1] By inhibiting PDE5, this compound leads to elevated cGMP levels, resulting in smooth muscle relaxation, increased blood flow, and penile erection.[1] The efficacy and safety of a PDE5 inhibitor are intrinsically linked to its binding affinity for PDE5 and its selectivity over other PDE isoenzymes.[2]

Binding Affinity of this compound to PDE5

The binding affinity of this compound to the PDE5 catalytic site has been quantified primarily through the determination of its half-maximal inhibitory concentration (IC50). Multiple studies have reported IC50 values for this compound, demonstrating its high potency as a PDE5 inhibitor.

Table 1: IC50 Values of this compound for PDE5 Inhibition

| IC50 Value | Source/Method |

| 8.25 ± 2.90 nM | Human Platelets[2][3] |

| 8.2 nM | Not Specified[4] |

| 5.7 nM | Not Specified[4] |

Note: IC50 values can vary depending on the experimental conditions, such as substrate concentration and enzyme source.

This compound's high affinity for PDE5 is a key determinant of its clinical efficacy. The low nanomolar IC50 values indicate that only a small concentration of the drug is required to achieve significant inhibition of the enzyme.

Selectivity Profile

A crucial aspect of a PDE5 inhibitor's therapeutic profile is its selectivity for PDE5 over other PDE isoenzymes. Off-target inhibition can lead to undesirable side effects. This compound exhibits a favorable selectivity profile, comparable to that of sildenafil.[2]

Table 2: Selectivity of this compound for PDE5 over other PDE Isoforms

| PDE Isoform | Selectivity Ratio (IC50 for other PDE / IC50 for PDE5) |

| PDE1 | ~149-fold[2] |

| PDE2 | ~17-fold[2] |

| PDE3 | ~9-fold[2] |

| PDE6 | ~10-fold[2] |

A higher selectivity ratio indicates a greater specificity for PDE5, minimizing the potential for side effects associated with the inhibition of other PDE isoforms.

Binding Kinetics: Unraveling the Dynamics of Interaction

Experimental Protocols for Determining Binding Affinity

The determination of the binding affinity and inhibitory potency of compounds like this compound against PDE5 is typically performed using enzyme inhibition assays. Below are representative protocols for two common methods.

Radiometric PDE5 Enzyme Inhibition Assay

This assay measures the ability of an inhibitor to block the hydrolysis of radiolabeled cGMP by the PDE5 enzyme.

Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), magnesium chloride (MgCl₂), and a known concentration of recombinant human PDE5 enzyme.

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of a substrate solution containing a known concentration of [³H]-cGMP.

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

Termination of Reaction: The reaction is stopped, typically by heat inactivation.

-

Separation of Product: The product of the reaction, [³H]-5'-GMP, is separated from the unreacted [³H]-cGMP using techniques like anion-exchange chromatography.

-

Quantification: The amount of [³H]-5'-GMP is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

References

Initial Preclinical Safety and Tolerability of Udenafil: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Udenafil (Zydena®), a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, has demonstrated a favorable safety and tolerability profile in preclinical studies, paving the way for its successful clinical development and marketing for the treatment of erectile dysfunction. This technical guide synthesizes the available preclinical safety data on this compound, providing an in-depth overview of its toxicological profile. While comprehensive proprietary data from regulatory submissions is not entirely public, this document compiles published findings and outlines the standard methodologies likely employed in its preclinical evaluation, in accordance with international guidelines. The available data indicates a broad safety margin in animal models, with no significant findings in key areas of toxicity.

Mechanism of Action: PDE5 Inhibition

This compound exerts its pharmacological effect by selectively inhibiting the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme.[1][2] In the corpus cavernosum of the penis, sexual stimulation leads to the release of nitric oxide (NO), which activates guanylate cyclase to increase levels of cyclic guanosine (B1672433) monophosphate (cGMP).[2] cGMP acts as a second messenger, leading to the relaxation of smooth muscle and increased blood flow, resulting in an erection.[2] PDE5 is the enzyme responsible for the degradation of cGMP.[2] By inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby potentiating the pro-erectile signaling pathway.[2]

References

Methodological & Application

Application Notes and Protocols for Dissolving Udenafil in DMSO for In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Udenafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor.[1][2][3] In vitro studies are crucial for elucidating its mechanism of action and evaluating its efficacy and selectivity. Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving hydrophobic compounds like this compound for use in in vitro assays.[4] This document provides a detailed protocol for dissolving this compound in DMSO and preparing working solutions for various in vitro applications.

Data Presentation: this compound Properties and Solubility

The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₂₅H₃₆N₆O₄S | [1] |

| Molecular Weight | 516.66 g/mol | |

| Solubility in DMSO | ≥ 33 mg/mL (63.87 mM) | [1] |

| 100 mg/mL (193.55 mM) | [2] | |

| IC₅₀ for PDE5 | 8.25 nM | [2] |

| Storage of Stock Solution | -20°C for 1 month, -80°C for 6 months | [5] |

Experimental Protocols

Materials

-

This compound powder (≥98% purity)

-

Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Sterile pipette tips

-

Cell culture medium or assay buffer

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions.

-

Equilibrate this compound: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.

-

Weigh this compound: Accurately weigh 5.17 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

-

Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

Dissolve this compound: Close the tube tightly and vortex the solution until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. If necessary, gentle warming in a water bath (not exceeding 37°C) can aid dissolution.

-

Storage: Store the 10 mM this compound stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]

Preparation of Working Solutions for In Vitro Assays

It is crucial to maintain a low final concentration of DMSO in the assay to avoid solvent-induced cytotoxicity or other artifacts.[5] The final DMSO concentration should typically be below 0.5%, and ideally 0.1% or lower.[5][6]

Example: Preparation of a 10 µM working solution from a 10 mM stock solution:

-

Intermediate Dilution (Recommended): To improve accuracy, perform an intermediate dilution. Dilute the 10 mM stock solution 1:100 in cell culture medium or assay buffer to create a 100 µM intermediate solution.

-

Add 10 µL of the 10 mM this compound stock solution to 990 µL of pre-warmed cell culture medium.

-

Mix thoroughly by gentle pipetting.

-

-

Final Dilution: Dilute the 100 µM intermediate solution 1:10 in the final assay volume.

-

For example, to a well containing 90 µL of cell culture medium with cells, add 10 µL of the 100 µM intermediate solution to achieve a final concentration of 10 µM.

-

-

Vehicle Control: It is essential to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the experimental conditions.[5]

Signaling Pathway and Experimental Workflow

This compound's Mechanism of Action

This compound is a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP).[7] By inhibiting PDE5, this compound increases intracellular levels of cGMP, leading to smooth muscle relaxation and vasodilation.[7]

Caption: this compound inhibits PDE5, increasing cGMP levels and promoting smooth muscle relaxation.

Experimental Workflow for Preparing this compound Working Solutions

The following diagram illustrates the workflow for preparing this compound working solutions for in vitro assays.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.cn [medchemexpress.cn]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C25H36N6O4S | CID 135413547 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Udenafil Dosage Calculation in Mouse Models of Pulmonary Hypertension

For Researchers, Scientists, and Drug Development Professionals

Abstract